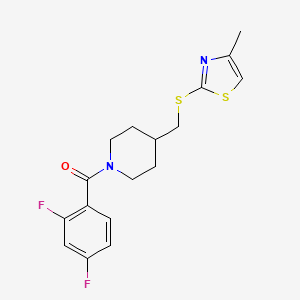

(2,4-Difluorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2,4-difluorophenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N2OS2/c1-11-9-23-17(20-11)24-10-12-4-6-21(7-5-12)16(22)14-3-2-13(18)8-15(14)19/h2-3,8-9,12H,4-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMWPLNWYYXGEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound contains, have been found to exhibit a wide range of biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives are known to interact with various biological targets due to their planar structure and the ability of the thiazole ring to participate in various types of bonding interactions.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities.

Pharmacokinetics

Thiazole derivatives are known to have good bioavailability due to their planar structure and the ability to form various types of bonding interactions.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related molecules from the provided evidence:

Table 1: Structural and Functional Comparison of Analogous Compounds

| Compound Name | Central Ring | Aryl Group | Substituent/Functional Group | Key Features | Reference |

|---|---|---|---|---|---|

| Target Compound | Piperidine | 2,4-Difluorophenyl | (4-Methylthiazol-2-yl)thio methyl | Thioether linkage, methylthiazole, moderate lipophilicity | - |

| 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | Triazole | 2,4-Difluorophenyl | Phenylsulfonyl | Sulfonyl group (polar), triazole core (hydrogen-bond acceptor) | |

| 4-(2-Pyridinyl)piperazinomethanone | Piperazine | Thiophen-2-yl | Pyridinyl | Piperazine (higher basicity), thiophene (π-π interactions) | |

| 2-(4-Fluorophenyl)-1-{4-[(1-methylindole-2-carbonyl)piperazin-1-yl]}ethanone | Piperazine | 4-Fluorophenyl | 1-Methylindole-2-carbonyl | Indole (hydrophobic interactions), piperazine (enhanced solubility) | |

| [4-(4-Chlorophenyl)-4-hydroxypiperidino][4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone | Piperidino (4-OH) | 4-Chlorophenyl | Thiazolyl with pyrrole | Hydroxyl group (hydrogen bonding), chlorophenyl (electron-withdrawing) |

Key Observations:

Central Ring Variations Piperidine vs. Triazole vs. Piperidine: The triazole core in ’s compound may offer stronger hydrogen-bonding capacity compared to the target’s piperidine, favoring target engagement in polar environments .

Substituent Effects

- Thioether vs. Sulfonyl : The target’s thioether linkage (C-S-C) is less polar than the sulfonyl group (SO2) in ’s compound, likely increasing lipophilicity and metabolic stability .

- Methylthiazole vs. Indole/Pyrrole : The 4-methylthiazole in the target may provide better π-stacking than the indole () or pyrrole () groups, but with reduced hydrophobicity .

Aryl Group Modifications 2,4-Difluorophenyl vs.

Research Implications and Limitations

While structural comparisons provide insights, the absence of direct pharmacological data for the target compound in the evidence necessitates caution. For example:

- Synthetic Challenges : The thioether linkage in the target may require specialized reagents (e.g., α-halogenated ketones, as in ) for efficient synthesis .

- Metabolic Stability : The methylthiazole-thioether motif could resist oxidative metabolism better than sulfonyl or hydroxylated analogs, but this requires experimental validation .

Further studies should prioritize synthesizing the target compound and evaluating its physicochemical properties (e.g., logP, solubility) and biological activity relative to these analogs.

Q & A

Basic: What synthetic strategies are recommended for preparing (2,4-difluorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone?

Methodological Answer:

The compound’s synthesis involves multi-step reactions, leveraging nucleophilic substitution and coupling reactions. Key steps include:

- Friedel-Crafts acylation to attach the 2,4-difluorophenyl group to the piperidine scaffold (similar to methods in biphenylmethanone synthesis ).

- Thioether formation between 4-methylthiazole-2-thiol and a bromomethyl-piperidine intermediate, using base catalysis (e.g., K₂CO₃ in DMF) .

- Final purification via column chromatography (silica gel, gradient elution) and characterization by ¹H/¹³C NMR and HRMS to confirm regioselectivity and purity .

Critical Note: Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress side reactions, such as over-alkylation of the thiazole ring .

Advanced: How can X-ray crystallography resolve structural ambiguities in analogs of this compound?

Methodological Answer:

Single-crystal X-ray diffraction is critical for confirming stereochemistry and intermolecular interactions. For example:

- Crystal growth : Use slow evaporation of a saturated DCM/hexane solution at 298 K .

- Data collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with ω scans.

- Refinement : Apply SHELXL-2018/3 to achieve R-factors < 0.07, ensuring accurate bond length/angle measurements (e.g., C–C bonds resolved to ±0.008 Å) .

Example : A related thiazolidinone analog showed hydrogen bonding between the carbonyl group and adjacent aromatic rings, influencing its stability and reactivity .

Basic: What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

Prioritize assays aligned with structural analogs’ known activities:

- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus and C. albicans .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Anti-quorum sensing : Violacein inhibition in C. violaceum to assess biofilm disruption .

Data Interpretation : Compare results to positive controls (e.g., fluconazole for antifungals) and validate via dose-response curves .

Advanced: How can researchers address contradictions in bioactivity data across different studies?

Methodological Answer:

Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

- Standardized protocols : Adhere to OECD guidelines for reproducibility .

- Stability testing : Use HPLC-UV to monitor compound degradation under assay conditions (e.g., pH, temperature) .

- Meta-analysis : Compare data across studies with similar substituents (e.g., 2,4-difluorophenyl vs. 2,4-dichlorophenyl analogs) .

Example : A thiadiazole derivative showed variable antifungal activity due to differences in solvent (DMSO vs. saline) affecting solubility .

Advanced: What computational and experimental methods predict the environmental fate of this compound?

Methodological Answer:

Follow the INCHEMBIOL framework :

Physicochemical properties : Determine logP (octanol-water partitioning) and hydrolysis half-life using HPLC and LC-MS.

Biotic transformation : Test microbial degradation in soil slurry via LC-QTOF-MS to identify metabolites.

Ecotoxicity : Daphnia magna acute toxicity assay (OECD 202) and algal growth inhibition (OECD 201).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.